[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol
CAS No.: 1227584-33-9
Cat. No.: VC2735565
Molecular Formula: C7H5ClF3NO
Molecular Weight: 211.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227584-33-9 |
|---|---|
| Molecular Formula | C7H5ClF3NO |
| Molecular Weight | 211.57 g/mol |
| IUPAC Name | [3-chloro-6-(trifluoromethyl)pyridin-2-yl]methanol |
| Standard InChI | InChI=1S/C7H5ClF3NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-2,13H,3H2 |
| Standard InChI Key | ZLUGEFVLDHNBSV-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1Cl)CO)C(F)(F)F |
| Canonical SMILES | C1=CC(=NC(=C1Cl)CO)C(F)(F)F |
Introduction
Chemical Identity and Basic Information
[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol is a functionalized pyridine derivative with three key substituents: a chloro group at position 3, a trifluoromethyl group at position 6, and a hydroxymethyl group at position 2. The compound is primarily used in research settings, particularly for investigations into potential pharmaceutical applications and as a building block in organic synthesis.
| Property | Value |
|---|---|
| CAS Registry Number | 1227584-33-9 |
| Molecular Formula | C₇H₅ClF₃NO |
| Molecular Weight | 211.57 g/mol |
| IUPAC Name | [3-chloro-6-(trifluoromethyl)pyridin-2-yl]methanol |
| Standard InChI | InChI=1S/C7H5ClF3NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-2,13H,3H2 |
| Standard InChIKey | ZLUGEFVLDHNBSV-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1Cl)CO)C(F)(F)F |
The compound belongs to a family of substituted pyridines, which are six-membered heterocyclic compounds containing a nitrogen atom in the ring structure. The presence of the trifluoromethyl group and the chloro substituent significantly influences the electron distribution within the molecule, affecting its reactivity and potential applications in various fields.
Structural Characteristics
The structure of [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol features a pyridine core with three distinctive functional groups. The pyridine ring serves as the backbone, while the chloro, trifluoromethyl, and hydroxymethyl groups contribute to the compound's unique chemical properties.
Pyridine Ring System
The pyridine ring contains a nitrogen atom that contributes to the aromatic character of the molecule. This nitrogen atom can act as a hydrogen bond acceptor, influencing the compound's interaction with biological systems and other chemical entities. The aromatic nature of the pyridine ring also provides stability to the molecule.
Substituent Effects
The chloro group at position 3 enhances the electrophilicity of the pyridine ring, making certain positions more susceptible to nucleophilic attack. This feature is particularly important in the context of organic synthesis, where the compound can serve as a valuable intermediate.
The trifluoromethyl group at position 6 significantly affects the electronic properties of the molecule. This group is known for its strong electron-withdrawing character, which can influence the reactivity of the compound. Additionally, the trifluoromethyl group enhances the lipophilicity of the molecule, a property that is crucial for potential pharmaceutical applications.
The hydroxymethyl group at position 2 provides a reactive site for further functionalization. This group can participate in various chemical transformations, making the compound versatile in synthetic chemistry. The hydroxyl group can also engage in hydrogen bonding, influencing the compound's solubility and interaction with biological systems .
Physical Properties
The physical properties of [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol are influenced by its structural features, particularly the presence of the trifluoromethyl group and the hydroxymethyl functionality. Understanding these properties is essential for handling the compound and exploring its potential applications.
Appearance and Basic Properties
This compound typically exists as a crystalline solid at room temperature. Its appearance and physical state can provide insights into its purity and structural integrity. When synthesized under controlled conditions, the compound generally exhibits consistent physical characteristics.
Solubility and Partition Coefficient
The solubility profile of [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol is influenced by the balance between hydrophilic and lipophilic components in its structure. The trifluoromethyl group enhances lipophilicity, while the hydroxyl group contributes to water solubility. This dual nature affects the compound's behavior in various solvents and biological systems.
The presence of the trifluoromethyl group significantly increases the compound's lipophilicity, which is an important parameter in pharmaceutical development. Higher lipophilicity can enhance the compound's ability to cross biological membranes, potentially affecting its bioavailability and distribution in biological systems.
Synthesis Methods
The synthesis of [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol can be achieved through various approaches, each with its advantages and limitations. These methods typically involve the functionalization of a pyridine ring or the modification of existing pyridine derivatives.
Direct Synthesis Approaches
One potential synthetic route involves the reduction of the corresponding carboxylic acid derivative. This approach typically employs reducing agents such as borane-THF complex or lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid functionality to a hydroxymethyl group. The reaction conditions must be carefully controlled to ensure selectivity and prevent the reduction of other functional groups.
Multi-Step Synthesis
Structure-Activity Relationships
Role of the Trifluoromethyl Group
The trifluoromethyl group is a common feature in many pharmaceutical compounds due to its unique properties. This group enhances lipophilicity, which can improve the compound's ability to cross biological membranes. Additionally, the trifluoromethyl group is metabolically stable, reducing the likelihood of rapid degradation in biological systems.
The electron-withdrawing nature of the trifluoromethyl group also affects the electron distribution within the molecule, potentially enhancing its interaction with specific biological targets. This property can be exploited in the design of compounds with improved binding affinity and selectivity.
Significance of the Chloro Substituent
The combination of the chloro substituent and the trifluoromethyl group creates a unique electronic environment that distinguishes [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol from related compounds. This distinct electronic signature could be leveraged in the design of compounds with specific biological activities.
Research Status and Future Directions
Research on [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol is still in its early stages, with significant potential for further exploration. Current studies focus on understanding the compound's basic properties and evaluating its potential applications in various fields.
Current Research Focus
Current research efforts are directed towards elucidating the compound's biological activities and exploring its utility as a building block in organic synthesis. Studies investigating the compound's interaction with specific biological targets could provide insights into its potential as a lead compound for drug development.
Additionally, research on optimizing the synthesis of [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol is ongoing, with the goal of developing more efficient and environmentally friendly production methods .
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